N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Descripción
Propiedades
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-3-36-24-14-12-22(13-15-24)30-27(35)19-37-28-32-31-25(33(28)23-11-7-8-20(2)16-23)18-29-26(34)17-21-9-5-4-6-10-21/h4-16H,3,17-19H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGGXHKMDWOXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's structure includes a triazole ring, which has been associated with various biological activities, including antifungal and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several steps:
- Formation of the Triazole Ring : The initial step involves the reaction of 4-methylthio-1,2,4-triazole with appropriate acetamides.
- Substitution Reactions : The compound is synthesized via nucleophilic substitution reactions involving various amines and thiols.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 4-methylthio-1,2,4-triazole + acetamides | Up to 91% |
| 2 | Nucleophilic Substitution | Ethoxyphenyl amine + triazole derivative | Varies |
| 3 | Purification | Recrystallization or chromatography | >80% |
Anticancer Properties
Recent studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, particularly MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide on MCF-7 cells:
- IC50 Value : The IC50 was determined to be approximately 12 µM, indicating potent activity.
- Mechanism : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction.
Antimicrobial Activity
The compound also demonstrated antimicrobial activity against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Comparación Con Compuestos Similares
Structural Analogues of 1,2,4-Triazole-Thioacetamides
Table 1: Substituent Variations and Key Properties
Key Observations:
- The ethoxyphenyl group offers moderate electron-donating effects compared to dimethylaminophenyl in , which may reduce basicity but enhance metabolic stability.
Key Observations:
- The target compound’s synthesis likely parallels methods in , using thiocarbonyl-bis-thioglycolic acid for thioether formation.
- Higher yields in quinazolinone derivatives (up to 91% ) suggest optimized coupling strategies, whereas hydroxylamine-mediated syntheses show moderate yields due to side reactions.
Table 3: Reported Pharmacological Effects
Key Observations:
- Quinazolinone and phthalazinone hybrids demonstrate broader therapeutic applications, likely due to additional heterocyclic moieties enhancing target engagement.
Physicochemical Properties
Table 4: Melting Points and Solubility Trends
Key Observations:
- The ethoxyphenyl group in the target compound may reduce aqueous solubility compared to dimethylaminophenyl analogues but improve lipid bilayer penetration.
- High melting points in quinazolinones correlate with crystalline stability, whereas the target compound’s predicted range suggests intermediate crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
